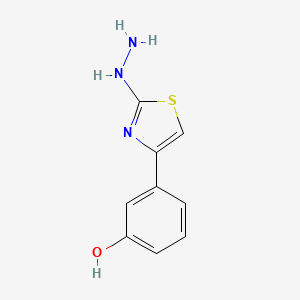
3-(2-Hydrazino-thiazol-4-yl)-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydrazino-thiazol-4-yl)-phénol est un composé hétérocyclique qui contient à la fois des atomes d'azote et de soufre dans sa structure. Ce composé est d'un intérêt significatif en raison de ses applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. La présence du cycle thiazole, connu pour son activité biologique, rend ce composé particulièrement remarquable.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-(2-Hydrazino-thiazol-4-yl)-phénol implique généralement la condensation de la 3-(2-bromoacétyl)-4-hydroxy-6-méthyl-2H-pyran-2-one avec la thiosemicarbazide. Cette réaction se déroule dans des conditions neutres, conduisant à la formation du cycle thiazole par une synthèse de Hantzsch-Thiazole . Les conditions réactionnelles sont généralement douces et le processus est connu pour ses rendements élevés et ses temps de réaction courts.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. Les principes de la chimie verte, tels que l'utilisation de procédés respectueux de l'environnement et la minimisation des déchets, sont susceptibles d'être appliqués pour la mise à l'échelle de la synthèse à des fins industrielles.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(2-Hydrazino-thiazol-4-yl)-phénol subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés de l'hydrazine.
Substitution : Le groupe phénolique permet des réactions de substitution aromatique électrophile.
Réactifs et conditions courantes
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Les réactions de substitution aromatique électrophile utilisent souvent des réactifs comme les halogènes ou les agents de nitration dans des conditions acides.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de thiazole substitués, qui peuvent présenter des activités biologiques différentes selon la nature des substituants.
Applications de la recherche scientifique
Le 3-(2-Hydrazino-thiazol-4-yl)-phénol a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : L'activité biologique du composé en fait un candidat pour l'étude de l'inhibition enzymatique et de la liaison aux récepteurs.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux aux propriétés chimiques spécifiques.
Mécanisme d'action
Le mécanisme d'action du 3-(2-Hydrazino-thiazol-4-yl)-phénol implique son interaction avec diverses cibles moléculaires. Le cycle thiazole peut interagir avec les enzymes et les récepteurs, conduisant à l'inhibition ou à l'activation de voies biologiques spécifiques. Le groupe hydrazino peut former des liaisons hydrogène avec les macromolécules biologiques, améliorant l'affinité de liaison et la spécificité du composé.
Applications De Recherche Scientifique
3-(2-Hydrazino-thiazol-4-yl)-phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-(2-Hydrazino-thiazol-4-yl)-phenol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. The hydrazino group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(2-Hydrazino-thiazol-4-yl)-phénylamine
- 3-(2-Hydrazino-thiazol-4-yl)-chromén-2-one
Unicité
Le 3-(2-Hydrazino-thiazol-4-yl)-phénol est unique en raison de la présence à la fois d'un groupe phénolique et d'un cycle thiazole dans sa structure. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé polyvalent pour diverses applications.
Propriétés
Formule moléculaire |
C9H9N3OS |
|---|---|
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
3-(2-hydrazinyl-1,3-thiazol-4-yl)phenol |
InChI |
InChI=1S/C9H9N3OS/c10-12-9-11-8(5-14-9)6-2-1-3-7(13)4-6/h1-5,13H,10H2,(H,11,12) |
Clé InChI |
LCFVPCZLHWKGGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)C2=CSC(=N2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


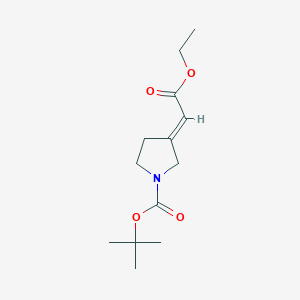
![Octahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B11767572.png)
![Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B11767576.png)
![N-Methyl-N-(3-morpholinopropyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11767578.png)
![(1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11767579.png)
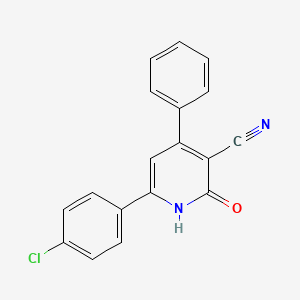
![6-(tert-Butyl)-2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B11767600.png)
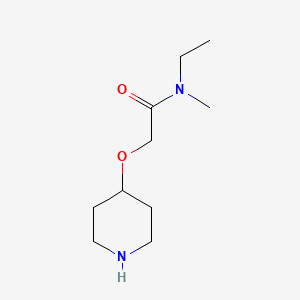

![N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2-ethoxyacetamide](/img/structure/B11767610.png)
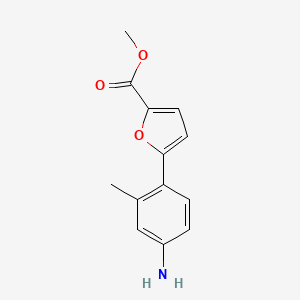
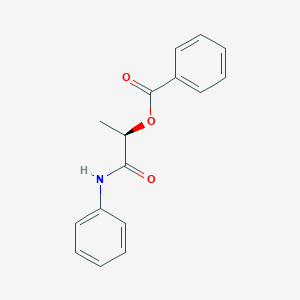
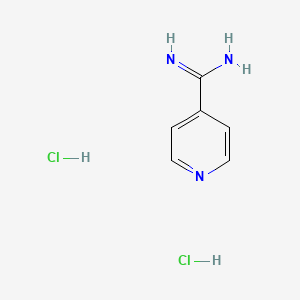
![Methyl 4H-benzo[e][1,2]oxazine-3-carboxylate](/img/structure/B11767628.png)
